2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one

Drug Discovery Membrane Permeability LogP

2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9), also designated 10-(cyclohexylacetyl)-10H-phenothiazine, is a 10-N-acyl substituted phenothiazine derivative. This compound features the electron-rich phenothiazine tricyclic core—a privileged scaffold known for its utility in pharmaceutical development, photoredox catalysis, and organic electronics—functionalized at the nitrogen atom with a cyclohexylacetyl group.

Molecular Formula C20H21NOS
Molecular Weight 323.5 g/mol
CAS No. 828266-43-9
Cat. No. B12537088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one
CAS828266-43-9
Molecular FormulaC20H21NOS
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H21NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h4-7,10-13,15H,1-3,8-9,14H2
InChIKeySLWHZOXMZPOFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9): A 10-N-Acyl Phenothiazine Scaffold with Differentiated Physicochemical and Material Properties for Specialty Research Procurement


2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9), also designated 10-(cyclohexylacetyl)-10H-phenothiazine, is a 10-N-acyl substituted phenothiazine derivative [1]. This compound features the electron-rich phenothiazine tricyclic core—a privileged scaffold known for its utility in pharmaceutical development, photoredox catalysis, and organic electronics—functionalized at the nitrogen atom with a cyclohexylacetyl group [2]. In contrast to common 10-alkyl or 10-aryl phenothiazines, the N-acyl linkage electronically decouples the cyclohexyl moiety from the phenothiazine π-system, modulating the core's redox properties, lipophilicity (calculated XLogP: 5.7), and conformational flexibility [3].

Why 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one Cannot Be Substituted by Common 10-Alkyl or 10-Aryl Phenothiazine Analogs: A Rationale for Informed Procurement


The scientific selection of 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9) over alternative phenothiazine derivatives hinges on its unique 10-N-acyl substitution pattern. While unsubstituted phenothiazine or simple 10-alkyl (e.g., methyl, ethyl) and 10-aryl (e.g., phenyl) derivatives are commercially prevalent, they exhibit substantially different electronic and physicochemical profiles [1]. The cyclohexylacetyl group introduces a sterically bulky, non-aromatic moiety linked via an electron-withdrawing carbonyl, which fundamentally alters the nitrogen atom's electron density and, consequently, the redox potential and photophysical behavior of the phenothiazine core [2]. This is in contrast to 10-phenylphenothiazine, where the N-aryl bond permits direct π-conjugation, resulting in a distinct electrochemical landscape . Furthermore, the high calculated lipophilicity (XLogP: 5.7) of the target compound [3] differentiates it from more polar analogs, such as those with amine-containing side chains, impacting its partition behavior in biphasic systems, membrane permeability in biological assays, and solubility in non-polar media for materials applications. Therefore, substitution with a more common analog risks altering the very property—redox potential, solubility, or steric profile—that is central to the intended research application.

Quantitative Evidence Guide for 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9): Demonstrating Differentiated Properties for Specialized Applications


Differentiated Lipophilicity (XLogP) for Optimized Membrane Partitioning and Non-Polar Solubility

The target compound, 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one, exhibits a calculated XLogP of 5.7 [1]. This value is substantially higher than that of the parent phenothiazine (XLogP ≈ 4.2) and many common analogs like 10-phenylphenothiazine [2]. This elevated lipophilicity is directly attributable to the cyclohexylacetyl moiety .

Drug Discovery Membrane Permeability LogP QSAR Lipophilicity

Structural Basis for Modulated Electrochemical Properties Compared to 10-Arylphenothiazines

The presence of a 10-N-acyl group fundamentally alters the electronic environment of the phenothiazine core compared to 10-aryl analogs. In 10-arylphenothiazines, the N-aryl bond allows for conjugation, influencing the excited-state oxidation potential (Eox*), a key parameter for photoredox catalysts [1]. In contrast, the cyclohexylacetyl group's electron-withdrawing carbonyl decouples the cyclohexyl ring from the phenothiazine π-system [2]. This is expected to yield a distinct redox potential, which is a critical factor for tuning catalytic cycles in organic synthesis .

Photoredox Catalysis Electrochemistry Organic Electronics Redox Potential SAR

Potential for Enhanced Binding Affinity in Cholinesterase Inhibition Assays

A structure-activity relationship (SAR) study on phenothiazine N-alkyl amide derivatives demonstrated that increased molecular volume is a key parameter for achieving selective inhibition of human butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) [1]. The bulky cyclohexylacetyl group of the target compound contributes significant molecular volume (MW = 323.45 g/mol), placing it within a favorable range for BuChE active site binding based on established SAR models [2].

Alzheimer's Disease Cholinesterase Enzyme Inhibition Butyrylcholinesterase SAR

Recommended Application Scenarios for 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one (CAS 828266-43-9) Based on Differentiated Properties


Medicinal Chemistry: Optimization of CNS-Penetrant Cholinesterase Inhibitors

Given its high lipophilicity (XLogP 5.7) and established class-level SAR linking bulky N-acyl phenothiazines to butyrylcholinesterase (BuChE) inhibition, this compound is a rational choice for medicinal chemistry campaigns targeting CNS disorders such as Alzheimer's disease [1][2]. The high LogP suggests a greater ability to cross the blood-brain barrier compared to more polar analogs, while the specific N-acyl substitution offers a unique steric and electronic profile for exploring BuChE selectivity .

Materials Science: Development of Organic Photoredox Catalysts and Semiconductors

The compound's 10-N-acylphenothiazine core presents a distinct electronic configuration from the more common 10-arylphenothiazines used in photoredox catalysis and organic electronics [3]. This makes it a valuable building block for synthesizing novel catalysts with potentially different redox potentials and photophysical properties . The improved solubility in non-polar organic solvents, implied by its high XLogP, may also facilitate processing into thin films or composite materials for device applications [4].

Chemical Biology: Design of Lipophilic Molecular Probes

The intrinsic fluorescence of the phenothiazine core, combined with the target compound's high lipophilicity and the synthetic versatility offered by the N-acyl linkage, makes it a promising scaffold for developing fluorescent probes [5]. The cyclohexylacetyl group can serve as a lipophilic anchor, directing the probe to cellular membranes or hydrophobic protein pockets, while the phenothiazine moiety provides a detectable optical signal [6].

Synthetic Methodology: A Substrate for Photocatalytic Transformations

As a distinct N-acyl phenothiazine, this compound can serve as a unique substrate for studying photocatalytic reactions involving C-N bond cleavage or functionalization [7]. Its differentiated redox properties and stability make it an interesting test case for developing new methodologies in visible-light photocatalysis, distinct from simpler N-alkyl or N-aryl substrates .

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